molecular formula C14H11Cl2NO B2478641 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol CAS No. 1093989-26-4

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol

Cat. No. B2478641
CAS RN: 1093989-26-4
M. Wt: 280.15
InChI Key: GOTKZZSTMJNCJP-RQZCQDPDSA-N
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Description

“4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11Cl2NO and a molecular weight of 280.15 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.15 . Other physical and chemical properties such as melting point and molar conductance are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Imine derivatives including compounds similar to 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol have been synthesized and their crystal structures determined using X-ray diffraction. These compounds have been analyzed for their intermolecular interactions and crystal packing strength through Hirshfeld surface and void analysis (Ashfaq et al., 2022).

Optoelectronic Properties and Bioactivity

  • The optoelectronic properties and bioactivity of similar imine derivatives have been explored using quantum chemical and molecular docking methods. These studies provide insights into the molecular structure, electronic properties, and potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Metal Complexes and Thermal Analyses

  • Copper(II) and oxido-vanadium(IV) complexes of related compounds have been synthesized. Their characterization includes FT-IR, UV–Vis, TGA, and X-ray diffraction, contributing to the understanding of their structural and thermal properties (Takjoo et al., 2013).

Corrosion Inhibition

  • Schiff base ligands, closely related to 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol, have been studied for their corrosion inhibition potential on mild steel in acidic environments. These studies involve potentiodynamic polarization and electrochemical impedance spectroscopy, highlighting their effectiveness as corrosion inhibitors (Elemike et al., 2017).

Enzyme Inhibition Studies

  • Compounds similar to 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol have been studied for their potential enzyme inhibition properties. These include computational studies and fluorescence analyses to understand their interaction with enzymes like carbonic anhydrase II (Kusmariya & Mishra, 2015).

Antioxidant Properties

  • Studies have been conducted on similar Schiff base compounds for their antioxidant properties. These investigations involve a range of spectroscopic and computational methods to evaluate the compounds' ability to scavenge free radicals and act as potential synthetic antioxidants (Ibrahim et al., 2017).

properties

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTKZZSTMJNCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol

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